Cas no 1421515-19-6 (6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole)

6-(4-Cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is a synthetic indazole derivative featuring a cyclohexylpiperazine moiety. This compound is of interest in medicinal chemistry due to its structural complexity, which combines a substituted indazole core with a piperazine-carbonyl linkage. The presence of a methoxy group at the 3-position and a methyl group at the 2-position enhances its stability and potential binding affinity. Its cyclohexyl substituent may contribute to improved lipophilicity, making it a candidate for pharmacokinetic optimization. This molecule is primarily utilized in research applications, particularly in the development of bioactive compounds targeting receptor interactions or enzyme modulation. Its well-defined structure allows for precise modifications in drug discovery efforts.
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole structure
1421515-19-6 structure
商品名:6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
CAS番号:1421515-19-6
MF:C20H28N4O2
メガワット:356.461924552917
CID:5365626

6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole 化学的及び物理的性質

名前と識別子

    • (4-Cyclohexyl-1-piperazinyl)(3-methoxy-2-methyl-2H-indazol-6-yl)methanone
    • 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
    • インチ: 1S/C20H28N4O2/c1-22-20(26-2)17-9-8-15(14-18(17)21-22)19(25)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3
    • InChIKey: PLZLFBGPYDZNMI-UHFFFAOYSA-N
    • ほほえんだ: C(N1CCN(C2CCCCC2)CC1)(C1=CC2C(C=C1)=C(OC)N(C)N=2)=O

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 551.4±50.0 °C(Predicted)
  • 酸性度係数(pKa): 7.36±0.70(Predicted)

6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6389-1866-5μmol
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
1421515-19-6
5μmol
$94.5 2023-09-09
Life Chemicals
F6389-1866-10μmol
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
1421515-19-6 90%+
10μl
$103.5 2023-04-25
Life Chemicals
F6389-1866-2mg
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
1421515-19-6
2mg
$88.5 2023-09-09
Life Chemicals
F6389-1866-5mg
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
1421515-19-6
5mg
$103.5 2023-09-09
Life Chemicals
F6389-1866-3mg
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
1421515-19-6
3mg
$94.5 2023-09-09
Life Chemicals
F6389-1866-4mg
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
1421515-19-6
4mg
$99.0 2023-09-09
Life Chemicals
F6389-1866-10mg
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
1421515-19-6 90%+
10mg
$118.5 2023-04-25
Life Chemicals
F6389-1866-2μmol
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
1421515-19-6
2μmol
$85.5 2023-09-09
Life Chemicals
F6389-1866-1mg
6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole
1421515-19-6
1mg
$81.0 2023-09-09

6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole 関連文献

6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazoleに関する追加情報

Introduction to 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole (CAS No. 1421515-19-6)

6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole, identified by its CAS number 1421515-19-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the indazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of functional groups such as the carbonyl moiety linked to a piperazine ring and the methoxy substituent at the 3-position of the indazole core contributes to its unique chemical properties and potential therapeutic applications.

The 4-cyclohexylpiperazine-1-carbonyl group in the molecular structure is particularly noteworthy, as it introduces steric hindrance and potential interactions with biological targets. Piperazine derivatives are widely recognized for their role in various pharmacological contexts, including CNS disorders, antifungal agents, and antipsychotics. The incorporation of a cyclohexyl group enhances solubility and metabolic stability, making this compound a promising candidate for further investigation.

Recent advancements in medicinal chemistry have highlighted the importance of indazole derivatives in developing novel therapeutic agents. The 3-methoxy-2-methyl substituents in this compound contribute to its complex pharmacophore, enabling selective binding to biological receptors. Studies have demonstrated that modifications in the indazole scaffold can significantly alter bioactivity, making it essential to explore structural variations systematically.

In the context of contemporary research, 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole has been investigated for its potential role in modulating neurological pathways. The indazole core is structurally similar to several known bioactive molecules, suggesting that this compound may exhibit properties relevant to central nervous system (CNS) disorders. Preliminary studies have indicated that derivatives of this nature could interact with neurotransmitter systems, potentially offering insights into new treatment strategies for conditions such as depression, anxiety, and cognitive dysfunction.

The methoxy group at the 3-position of the indazole ring is particularly interesting from a synthetic chemistry perspective. Methoxy-substituted indazoles are known to enhance binding affinity to certain enzymes and receptors due to their ability to form hydrogen bonds and hydrophobic interactions. This feature makes 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole a valuable scaffold for designing molecules with improved pharmacokinetic profiles.

From a synthetic standpoint, the preparation of this compound involves multi-step organic reactions that require careful optimization. The introduction of the carbonyl group via condensation reactions with appropriate precursors is a critical step. Additionally, the cyclohexyl substitution necessitates precise control over reaction conditions to ensure high yield and purity. Advances in catalytic methods have enabled more efficient synthesis routes, reducing both time consumption and environmental impact.

The biological evaluation of 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole has revealed intriguing properties that warrant further exploration. In vitro assays have shown modest activity against certain enzymatic targets, suggesting potential therapeutic relevance. However, detailed pharmacological characterization is necessary to fully understand its mechanism of action and therapeutic potential. Collaborative efforts between synthetic chemists and biologists are essential to bridge the gap between molecular design and biological function.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been employed to predict binding modes and interactions with biological targets. These simulations provide valuable insights into how structural modifications might influence bioactivity, guiding experimental design more efficiently than traditional trial-and-error approaches. The integration of machine learning algorithms has further enhanced predictive accuracy, making computational studies indispensable in modern drug discovery.

Future research directions for 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole include exploring its analogs with different substituents to optimize bioactivity. Additionally, investigating its metabolic stability and potential side effects will be crucial for evaluating its suitability as a lead compound for drug development. The combination of experimental and computational approaches will likely yield comprehensive understanding of its pharmacological profile.

In conclusion,6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole (CAS No. 1421515-19-6) represents an exciting opportunity for pharmaceutical innovation. Its unique structural features and preliminary biological activity make it a compelling candidate for further study. As research progresses, this compound may contribute significantly to the development of novel therapeutic agents addressing critical unmet medical needs.

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